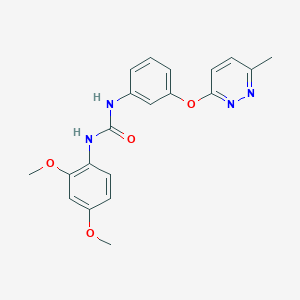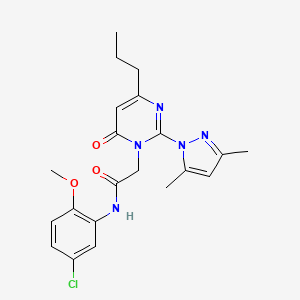
2-(diphenylamino)-6-(thiophen-2-yl)-5,6-dihydro-4H-1,3-thiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a thiophen-2-yl group , which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. It also contains a diphenylamino group, which consists of two phenyl groups attached to an amino group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the diphenylamino group might result in a high hole-mobility .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Studies on related pyrimidine derivatives have shown that certain compounds possess significant anticancer activity against human cancer cell lines. The synthesis and chemical behavior of these compounds indicate their potential as effective anticancer agents, suggesting that similar structures could be explored for anticancer research applications (Sakr, Assy, & ELasaad, 2020).
Electronic and Optical Properties
Compounds with diphenylamino endcapped thiophenes have been studied for their charged states and electronic properties, making them relevant for applications in materials science, particularly in the development of novel electronic and optoelectronic devices. Their stability and electronic transitions upon various redox states have been thoroughly investigated, highlighting their potential in molecular electronics and photovoltaic applications (Rapta et al., 2013).
Ligand Behavior and Metal Complexes
The synthesis and characterization of heterodifunctional ligands derived from monooxidized bis(phosphino)amines demonstrate the complexation capabilities of similar compounds with transition metals. This has implications for catalysis, materials science, and the synthesis of metal-organic frameworks or coordination complexes for various applications (Balakrishna et al., 1993).
HIV-1 Activity Inhibition
Novel fluorine-substituted heterobicyclic nitrogen systems bearing similar structural motifs have been synthesized and evaluated as potential inhibitors towards HIV-1 activity. This suggests that compounds with similar structures could be explored for their antiviral properties and potential use in developing new antiretroviral drugs (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Antimicrobial Applications
Some diphenylamine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in the development of new antibacterial and antifungal agents. This area of research could benefit from exploring compounds with similar structural features for their efficacy against various microbial strains (Kumar & Mishra, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(N-phenylanilino)-6-thiophen-2-yl-5,6-dihydro-1,3-thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-19)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYVSEKFUBXSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)


![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)


